molecular formula C16H23ClN2O3 B1679088 Procaterolhydrochlorid CAS No. 62929-91-3

Procaterolhydrochlorid

Katalognummer: B1679088
CAS-Nummer: 62929-91-3
Molekulargewicht: 326.82 g/mol
InChI-Schlüssel: AEQDBKHAAWUCMT-KKJWGQAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Procaterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist. It is a potent bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound can be administered orally or by aerosol inhalation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Procaterol hydrochloride acts by stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscles and subsequent bronchodilation. Its pharmacological properties include:

  • Bronchodilation : It effectively reduces airway resistance and improves airflow in patients with obstructive airway diseases.
  • Anti-inflammatory Effects : Procaterol has shown potential in inhibiting the release of inflammatory mediators from bronchial epithelial cells, contributing to its therapeutic effects in asthma management .
  • Duration of Action : Studies indicate that procaterol has a prolonged bronchodilatory effect compared to other beta-agonists, making it suitable for both acute and chronic management of respiratory conditions .

Treatment of Asthma

Procaterol hydrochloride is widely used in managing asthma symptoms. Clinical trials have demonstrated its efficacy in improving lung function parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) among asthmatic patients. For instance, a study involving children with bronchial asthma showed significant improvements in FEV1 after inhalation of procaterol compared to placebo .

Management of Chronic Obstructive Pulmonary Disease

Procaterol is also utilized in treating COPD. Its ability to induce bronchodilation helps alleviate symptoms such as dyspnea and improves overall quality of life for patients suffering from this chronic condition . Research indicates that procaterol can effectively reduce exercise-induced bronchospasm, enhancing exercise tolerance in COPD patients .

Acute Bronchitis

The compound has been reported to be beneficial in treating acute bronchitis, providing symptomatic relief from dyspnea associated with this condition. A study indicated that procaterol administration resulted in significant improvements in respiratory function among patients with acute bronchitis .

Research Findings

Several studies have explored the efficacy and safety profile of procaterol hydrochloride:

  • Efficacy Trials : A double-blind crossover trial assessed the prolonged clinical effect of inhaled procaterol, revealing significant enhancements in lung function metrics over a 10-hour observation period post-administration .
  • Bioequivalence Studies : Research comparing different formulations of procaterol, such as dry powder inhalers, confirmed their pharmacodynamic equivalence, ensuring consistent therapeutic effects across different delivery methods .

Case Study 1: Pediatric Asthma Management

In a clinical setting, nine asthmatic children were treated with procaterol via inhalation. The results indicated substantial improvements in FEV1 and overall symptom relief, highlighting the drug's effectiveness in pediatric populations .

Case Study 2: COPD Patient Outcomes

A cohort study involving stable COPD patients demonstrated that those receiving procaterol experienced fewer exacerbations and improved lung function compared to those on standard treatment regimens. This underscores the drug's role as an adjunct therapy in chronic respiratory diseases .

Wirkmechanismus

Target of Action

Procaterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the relaxation of bronchial smooth muscle .

Mode of Action

Procaterol, as a beta-2 adrenergic receptor agonist, binds to these receptors and stimulates them . This stimulation causes the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This interaction and the resulting changes help in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by procaterol triggers a cascade of biochemical reactions. It leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. The increase in cyclic AMP levels results in the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

Procaterol is rapidly absorbed after oral administration . The mean peak plasma concentration (Cmax) is reached approximately 1.6 hours after tablet administration . The mean renal clearance is 163 mL/min, accounting for approximately one-sixth of the mean apparent oral plasma clearance (988 mL/min) . The mean apparent elimination half-life of procaterol is about 4.2 hours . Hepatic metabolism is the primary mechanism for the elimination of procaterol from the body, and first-pass metabolism may limit systemic bioavailability .

Result of Action

The primary result of procaterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This increases bronchial airflow, thereby alleviating symptoms of respiratory conditions like asthma and COPD .

Action Environment

The efficacy of procaterol can be influenced by environmental factors. For instance, the drug is readily oxidized in the presence of moisture and air, making it unsuitable for therapeutic use by inhalation . Therefore, it is typically administered orally or by aerosol inhalation . Furthermore, the onset of action can be delayed when administered with food .

Biochemische Analyse

Biochemical Properties

Procaterol hydrochloride acts as an agonist at the beta-2 adrenergic receptor . This receptor is a protein that interacts with epinephrine, a hormone and neurotransmitter, to mediate smooth muscle relaxation and bronchodilation .

Cellular Effects

Procaterol hydrochloride influences cell function by causing relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This effect is particularly beneficial in conditions like asthma and COPD, where airway constriction is a major problem .

Molecular Mechanism

The molecular mechanism of action of Procaterol hydrochloride involves its binding to the beta-2 adrenergic receptor . This binding stimulates the receptor, leading to a cascade of events that ultimately result in the relaxation of bronchial smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, Procaterol hydrochloride has been observed to have a rapid onset of action . The drug is rapidly absorbed after oral administration, with a mean time to maximum concentration (tmax) of 1.6 hours .

Metabolic Pathways

The primary mechanism for elimination of Procaterol hydrochloride from the body is hepatic metabolism . This suggests that the drug is likely involved in metabolic pathways in the liver .

Subcellular Localization

As a beta-2 adrenergic receptor agonist, Procaterol hydrochloride is likely to be localized at the cell surface where these receptors are found. Once bound to the receptor, it triggers a signal transduction pathway inside the cell, leading to its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of procaterol hydrochloride hemihydrate involves the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This reaction forms an aminoketone, which is then reduced by sodium borohydride to yield procaterol .

Industrial Production Methods

The industrial production of procaterol hydrochloride hemihydrate involves a stable and feasible preparation method that ensures the product’s stability and ease of production. The process includes the preparation of a solution for inhalation, which is advantageous for its simplicity and convenience .

Vergleich Mit ähnlichen Verbindungen

Procaterol hydrochloride is similar to other beta-2 adrenergic receptor agonists such as salbutamol (albuterol), pirbuterol, and salmeterol. procaterol exhibits a more prolonged action compared to salbutamol and pirbuterol, making it more suitable for long-term management of asthma and COPD .

List of Similar Compounds

  • Salbutamol (Albuterol)
  • Pirbuterol
  • Salmeterol
  • Formoterol
  • Clenbuterol

Procaterol hydrochloride’s unique combination of potency and prolonged action distinguishes it from other similar compounds, making it a valuable option in the treatment of respiratory conditions.

Biologische Aktivität

Procaterol hydrochloride is a potent β2-adrenergic receptor agonist primarily used in the treatment of bronchial asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by significant bronchodilatory effects, anti-inflammatory properties, and a favorable safety profile. This article reviews the biological activity of procaterol hydrochloride, highlighting key research findings, case studies, and pharmacological data.

  • Chemical Name: (±)-erythro-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]carbostyril hydrochloride
  • Molecular Weight: 306.82 g/mol
  • Purity: ≥99%

Procaterol acts as a selective agonist for β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle. Activation of these receptors leads to relaxation of bronchial muscles, resulting in bronchodilation. Additionally, procaterol exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from bronchial epithelial cells and suppressing eosinophil chemotaxis .

Pharmacological Effects

  • Bronchodilation:
    • Procaterol has been shown to induce a strong bronchodilatory effect in patients with asthma and COPD. In clinical studies, it demonstrated significant improvements in forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) compared to placebo .
    • A double-blind crossover trial involving asthmatic children indicated that procaterol inhalation resulted in significantly greater changes in FEV1 and other pulmonary function parameters over a period of 10 hours compared to placebo .
  • Anti-inflammatory Activity:
    • Procaterol inhibits the release of RANTES, GM-CSF, and IL-8 from bronchial epithelial cells, reducing eosinophil adhesion to fibroblasts through decreased expression of ICAM-1 and VCAM-1 .
    • In animal models, procaterol has been effective in suppressing anaphylactic reactions and reducing airway hyperresponsiveness .
  • Long-term Efficacy:
    • A study assessing the long-term effects of procaterol on patients with stable COPD found significant improvements in lung function, exercise capacity, and health-related quality of life over 52 weeks compared to baseline values .

Study on Asthmatic Children

In a randomized double-blind study involving nine asthmatic children, procaterol was administered via inhalation at a dose of 10 µg. The results showed that while FVC did not differ significantly from placebo, FEV1 demonstrated considerable improvement post-administration with durations of action noted at 6 hours for FEV1 and 10 hours for V50 .

Long-term Treatment in COPD

A long-term study involving 20 patients with stable COPD evaluated the effects of procaterol versus oxitropium bromide. Patients receiving procaterol showed significant enhancements in spirometric measurements at various intervals (12, 24, and 52 weeks), indicating its efficacy as a regular bronchodilator therapy .

Pharmacokinetics

Procaterol is administered via inhalation or orally, with pharmacokinetic studies indicating:

  • Time to Maximum Concentration (tmax): Approximately 1.3 hours post-administration.
  • Half-Life (t½): Approximately 4.1 hours.
  • Area Under Curve (AUC): Significant increases noted following administration .

Summary Table of Key Findings

Study TypePopulationDoseKey Findings
Double-blind crossover trialAsthmatic children10 µgSignificant improvement in FEV1 over placebo
Long-term COPD studyStable COPD patients20 µgImproved lung function metrics over 52 weeks
Bioequivalence studyHealthy subjects20 µgEstablished equivalence with approved DPI

Eigenschaften

CAS-Nummer

62929-91-3

Molekularformel

C16H23ClN2O3

Molekulargewicht

326.82 g/mol

IUPAC-Name

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m1./s1

InChI-Schlüssel

AEQDBKHAAWUCMT-KKJWGQAZSA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Isomerische SMILES

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Kanonische SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Aussehen

Solid powder

Key on ui other cas no.

62929-91-3

Piktogramme

Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

72332-33-3 (Parent)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
CI 888
CI-888
CI888
Hydrochloride, Procaterol
Monohydrochloride, Procaterol
OPC 2009
OPC-2009
OPC2009
Pro Air
Pro-Air
ProAir
Procaterol
Procaterol Hydrochloride
Procaterol Monohydrochloride
Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer
Procaterol, (R*,R*)-(+-)-Isomer
Procaterol, (R*,S*)-(-)-Isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Procaterol hydrochloride
Reactant of Route 2
Procaterol hydrochloride
Reactant of Route 3
Procaterol hydrochloride
Reactant of Route 4
Procaterol hydrochloride
Reactant of Route 5
Procaterol hydrochloride
Reactant of Route 6
Procaterol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.